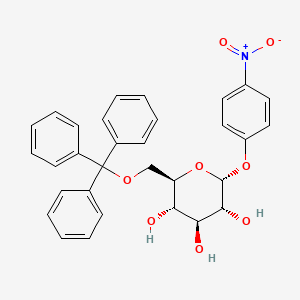

6-O-trityl-α-D-glucopyranoside de 4-nitrophényle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside is a chemical compound with the molecular formula C31H29NO8 and a molecular weight of 543.56 g/mol . This compound is primarily used in proteomics research and enzymatic assays due to its trityl-protected sugar moiety . It is known for its high-quality performance in various enzymatic assays, making it a valuable substrate for investigating alpha-D-glucopyranoside-specific enzymes .

Applications De Recherche Scientifique

4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

The primary target of 4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside is alfa-D-glucosidase , an enzyme that plays a crucial role in the breakdown of complex carbohydrates . It also interacts with glucansucrases and yeast alfa-D-glucosidase , and serves as a substrate for lysosomal alfa-glucosidase and maltase-glucoamylase .

Mode of Action

4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside acts as a chromogenic substrate for alfa-D-glucosidase . This means that it changes color when it is cleaved by the enzyme, making it useful for studying the enzyme’s activity .

Biochemical Pathways

The compound is involved in the glycosidase pathway . When cleaved by glycosidases, it is converted into a yellow-colored product . This indicates that the enzyme is active and functioning properly.

Result of Action

The cleavage of 4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside by glycosidases results in the production of a yellow-colored product . This color change can be used to monitor the activity of the enzymes it targets, providing valuable information about their function and potential roles in disease processes.

Analyse Biochimique

Biochemical Properties

4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside serves as a substrate for glycosidases . Upon cleavage, the substrate is converted to a yellow-colored product . It has emerged as a prominent substrate in enzymatic reactions, propelling biochemical studies and unraveling intricate biological phenomena.

Cellular Effects

As a substrate for glycosidases, it is likely involved in various cellular processes related to carbohydrate metabolism .

Molecular Mechanism

The molecular mechanism of 4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside involves its role as a substrate for glycosidases . Glycosidases are enzymes that cleave glycosidic bonds in complex sugars. Upon cleavage by glycosidases, 4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside is converted into a yellow-colored product .

Metabolic Pathways

4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside is involved in the metabolic pathway of glycosidases Glycosidases are enzymes that cleave glycosidic bonds in complex sugars

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The trityl group is commonly used as a protecting group for the hydroxyl groups due to its stability under various reaction conditions .

Protection of Hydroxyl Groups: The hydroxyl groups of a-D-glucopyranoside are protected using trityl chloride in the presence of a base such as pyridine. This step ensures that the hydroxyl groups do not participate in subsequent reactions.

Introduction of Nitrophenyl Group: The protected glucopyranoside is then reacted with 4-nitrophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product, 4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside.

Industrial Production Methods

Industrial production methods for 4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to remove the trityl protecting group, yielding 4-nitrophenyl a-D-glucopyranoside.

Oxidation: The nitrophenyl group can undergo oxidation reactions to form nitroso or nitro derivatives.

Reduction: The nitrophenyl group can also be reduced to form amino derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the trityl group. Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products

Hydrolysis: 4-Nitrophenyl a-D-glucopyranoside.

Oxidation: Nitroso or nitro derivatives of the nitrophenyl group.

Reduction: Amino derivatives of the nitrophenyl group.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Nitrophenyl alpha-D-glucopyranoside: Similar to 4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside but lacks the trityl protecting group.

4-Nitrophenyl 2,3,4-tri-O-acetyl-6-O-trityl-a-D-glucopyranoside: Contains additional acetyl protecting groups on the hydroxyl groups.

Uniqueness

4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside is unique due to its trityl-protected sugar moiety, which provides stability and specificity in enzymatic assays. This protection allows for precise investigation of alpha-D-glucopyranoside-specific enzymes, making it a valuable substrate in proteomics research .

Activité Biologique

4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside (CAS 655246-35-8) is a synthetic compound widely used as a chromogenic substrate in enzymatic assays, particularly for glycosidases. Its unique structure, featuring a trityl protecting group, enhances its stability and specificity in biochemical applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical properties, and applications in research.

Target Enzymes

The primary target for 4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside is α-D-glucosidase , an enzyme crucial for carbohydrate metabolism. It acts as a substrate for various glycosidases, including:

- Lysosomal α-glucosidase

- Maltase-glucoamylase

- Yeast α-D-glucosidase

Upon enzymatic cleavage, the compound releases a yellow-colored product, which can be quantitatively measured to assess enzyme activity.

Biochemical Pathways

The compound participates in the glycosidase pathway , facilitating the breakdown of complex carbohydrates. The cleavage reaction can be summarized as follows:

Chemical Structure and Stability

The molecular formula of 4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside is C₃₁H₂₉NO₈, with a molecular weight of 543.56 g/mol. The trityl group serves as a protective mechanism for the hydroxyl groups during chemical reactions, allowing for selective enzymatic interactions without interference from other functional groups .

Hydrolysis Reaction

The compound can undergo hydrolysis to remove the trityl group, yielding 4-nitrophenyl α-D-glucopyranoside, which retains biological activity but lacks the protective benefits of the trityl group.

Applications in Research

4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside has diverse applications across various fields:

- Enzymatic Assays : It is primarily used to study α-D-glucosidase activity in both clinical and research settings.

- Proteomics : The compound aids in the detection and characterization of glycosidases involved in metabolic pathways.

- Pharmaceutical Research : Its role in understanding enzyme kinetics makes it valuable for drug development targeting carbohydrate metabolism disorders .

Enzymatic Activity Assessment

A study demonstrated that varying concentrations of 4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside could effectively measure α-glucosidase activity in yeast extracts. The results indicated a direct correlation between substrate concentration and enzyme activity, confirming its utility as a reliable substrate for quantitative analysis .

| Concentration (mM) | Absorbance (450 nm) | Enzyme Activity (U/mL) |

|---|---|---|

| 0.5 | 0.05 | 1.2 |

| 1.0 | 0.10 | 2.5 |

| 2.0 | 0.20 | 5.0 |

Comparative Studies

Comparative studies with similar compounds like 4-Nitrophenyl α-D-glucopyranoside revealed that the trityl-protected variant exhibited enhanced stability and specificity in enzymatic assays, making it preferable for detailed kinetic studies .

Propriétés

IUPAC Name |

(2R,3R,4S,5S,6R)-2-(4-nitrophenoxy)-6-(trityloxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29NO8/c33-27-26(40-30(29(35)28(27)34)39-25-18-16-24(17-19-25)32(36)37)20-38-31(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19,26-30,33-35H,20H2/t26-,27-,28+,29-,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYKQPASBOHHIN-RLXMVLCYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(C(O4)OC5=CC=C(C=C5)[N+](=O)[O-])O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)OC5=CC=C(C=C5)[N+](=O)[O-])O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.